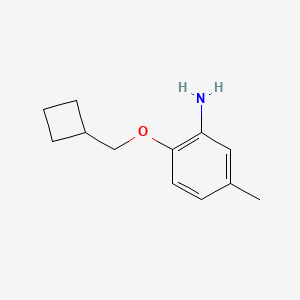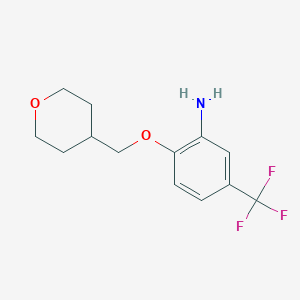
Perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid is a fluorinated organic compound known for its unique chemical properties. It is often used as a surfactant and a building block for fluorine-containing emulsifiers in oil-in-water emulsions . This compound is characterized by its high solubility in carbon dioxide, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid typically involves the fluorination of organic precursors under controlled conditions. The reaction conditions often include the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds. The process requires careful control of temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of advanced fluorination techniques and equipment is essential to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid
- Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoic acid
Uniqueness
Perfluoro-2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic acid is unique due to its specific fluorinated structure, which imparts distinct chemical properties. Its high solubility in carbon dioxide and its effectiveness as a surfactant and emulsifier set it apart from similar compounds .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propoxy]propoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HF23O5/c13-2(1(36)37,6(17,18)19)38-11(32,33)5(16,10(29,30)31)40-12(34,35)4(15,9(26,27)28)39-3(14,7(20,21)22)8(23,24)25/h(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZYEJQZCIIECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)F)F)(F)F)F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HF23O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892441 |
Source


|
| Record name | Perfluoro(2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic) acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212077-14-9 |
Source


|
| Record name | Perfluoro(2,5,8,10-tetramethyl-3,6,9-trioxaundecanoic) acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)

![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)

![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)

![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)

